9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline
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Overview
Description
9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has drawn attention in various fields of scientific research due to its potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with chloroacetyl chloride in the presence of a base, followed by cyclization with formamide . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline undergoes various chemical reactions, including:
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, MCPBA; conditionsroom temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsroom temperature to reflux.
Substitution: Amines, thiols; conditionspresence of a base, solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Quinazoline oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various therapeutic effects, such as anti-cancer activity by preventing cell proliferation . The compound may also interact with cellular pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a simpler structure but similar biological activities.
Quinazolinone: Another derivative with distinct pharmacological properties.
Imidazoquinazoline: A related compound with variations in the imidazole ring.
Uniqueness
9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline stands out due to its unique substitution pattern, which imparts specific biological activities and enhances its potential as a therapeutic agent . Its chloro and methyl groups contribute to its distinct chemical reactivity and pharmacological profile .
Properties
CAS No. |
646534-31-8 |
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Molecular Formula |
C23H16ClN3 |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
9-chloro-5-methyl-2,3-diphenylimidazo[1,2-c]quinazoline |
InChI |
InChI=1S/C23H16ClN3/c1-15-25-20-13-12-18(24)14-19(20)23-26-21(16-8-4-2-5-9-16)22(27(15)23)17-10-6-3-7-11-17/h2-14H,1H3 |
InChI Key |
JZHCGYRDPFLGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C3=NC(=C(N13)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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